2-(4-Nitrophenyl)-2,3,4a,5,8,8a-hexahydro-5,8-methanophthalazine-1,4-dione
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Overview
Description
4-(4-NITROPHENYL)-4,5-DIAZATRICYCLO[6.2.1.0~2,7~]UNDEC-9-ENE-3,6-DIONE is a complex organic compound known for its unique structural features and potential applications in various fields of science. This compound is characterized by the presence of a nitrophenyl group and a diazatricyclic core, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-NITROPHENYL)-4,5-DIAZATRICYCLO[6.2.1.0~2,7~]UNDEC-9-ENE-3,6-DIONE typically involves multi-step organic reactions. One common method includes the reaction of 4-nitrophenylhydrazine with a suitable cyclic ketone under acidic conditions to form the diazatricyclic core. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures are essential to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-(4-NITROPHENYL)-4,5-DIAZATRICYCLO[6.2.1.0~2,7~]UNDEC-9-ENE-3,6-DIONE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are typical reagents for substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted nitrophenyl derivatives.
Scientific Research Applications
4-(4-NITROPHENYL)-4,5-DIAZATRICYCLO[6.2.1.0~2,7~]UNDEC-9-ENE-3,6-DIONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 4-(4-NITROPHENYL)-4,5-DIAZATRICYCLO[6.2.1.0~2,7~]UNDEC-9-ENE-3,6-DIONE involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components. The diazatricyclic core may also play a role in stabilizing these intermediates and facilitating their interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenylhydrazine: Shares the nitrophenyl group but lacks the diazatricyclic core.
Diazatricyclo[6.2.1.0~2,7~]undecane: Contains the diazatricyclic core but lacks the nitrophenyl group.
Uniqueness
4-(4-NITROPHENYL)-4,5-DIAZATRICYCLO[621
Properties
Molecular Formula |
C15H13N3O4 |
---|---|
Molecular Weight |
299.28 g/mol |
IUPAC Name |
4-(4-nitrophenyl)-4,5-diazatricyclo[6.2.1.02,7]undec-9-ene-3,6-dione |
InChI |
InChI=1S/C15H13N3O4/c19-14-12-8-1-2-9(7-8)13(12)15(20)17(16-14)10-3-5-11(6-4-10)18(21)22/h1-6,8-9,12-13H,7H2,(H,16,19) |
InChI Key |
KSKYUERSKUVUJX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)NN(C3=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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